Ethyl piperidin-2-ylacetate

Descripción general

Descripción

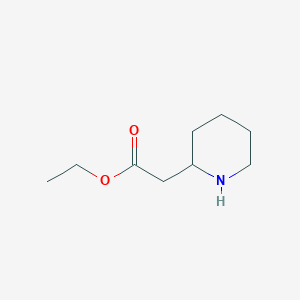

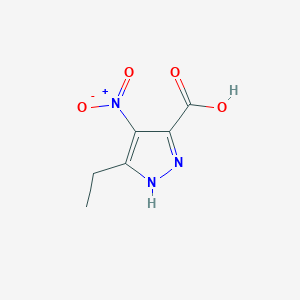

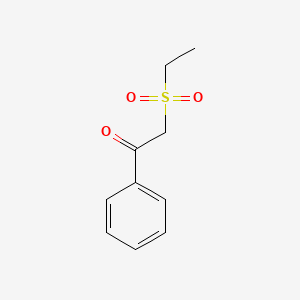

Ethyl piperidin-2-ylacetate is a chemical compound with the CAS Number: 2739-99-3 . It has a molecular weight of 171.24 and its molecular formula is C9H17NO2 . It is a liquid at room temperature .

Synthesis Analysis

Piperidines, which include Ethyl piperidin-2-ylacetate, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of Ethyl piperidin-2-ylacetate is represented by the SMILES stringCCOC(=O)CC1CCCCN1 . The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 . Chemical Reactions Analysis

Piperidine derivatives, including Ethyl piperidin-2-ylacetate, are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Ethyl piperidin-2-ylacetate is a liquid at room temperature . It has a molecular weight of 171.24 and its molecular formula is C9H17NO2 .Aplicaciones Científicas De Investigación

- Ethyl piperidin-2-ylacetate derivatives have shown promise as potential anticancer agents. Researchers explore their cytotoxic effects on cancer cells and investigate their mechanisms of action .

- Investigations reveal that certain ethyl piperidin-2-ylacetate derivatives exhibit antiviral properties. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

- Ethyl piperidin-2-ylacetate derivatives have been studied for their antimalarial activity. Researchers explore their efficacy against Plasmodium parasites, aiming to develop novel antimalarial drugs .

- Some ethyl piperidin-2-ylacetate derivatives demonstrate antimicrobial properties. These compounds could potentially combat bacterial, fungal, or parasitic infections .

- Researchers investigate the analgesic and anti-inflammatory effects of ethyl piperidin-2-ylacetate derivatives. These compounds may modulate pain pathways or reduce inflammation .

- Ethyl piperidin-2-ylacetate derivatives are explored for their neuroprotective properties. Scientists study their impact on neuronal health and potential applications in neurodegenerative diseases .

Anticancer Potential

Antiviral Activity

Antimalarial Applications

Antimicrobial Effects

Analgesic and Anti-Inflammatory Properties

Neuroprotective Potential

Mecanismo De Acción

Target of Action

Ethyl Piperidin-2-ylacetate, also known as Icaridin, is a cyclic amine and a member of the piperidine chemical family . The primary targets of Icaridin are the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Mode of Action

This interaction leads to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmacokinetics

It is known that tiny amounts of ethyl piperidin-2-ylacetate can be formed in vivo when ethanol and methylphenidate are coingested, via hepatic transesterification .

Result of Action

It is known that piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Piperidin-2-ylacetate. For example, length of exposure is particularly important, with longer exposure increasing efficacy . Similarly, the concentration of the chemical agent is also important, with higher concentrations being more effective than lower ones .

Safety and Hazards

Ethyl piperidin-2-ylacetate should not be released into the environment . It is harmful if swallowed . In case of skin contact, it is recommended to wash thoroughly with water while removing contaminated clothing and shoes . In case of eye contact, it is recommended to flush with plenty of water . If swallowed, it is advised to call a POISON CENTER or doctor/physician .

Direcciones Futuras

Piperidines, including Ethyl piperidin-2-ylacetate, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

Propiedades

IUPAC Name |

ethyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPOWVAACXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289790 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl piperidin-2-ylacetate | |

CAS RN |

2739-99-3 | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)

![Ethyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3021242.png)

![Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3021257.png)